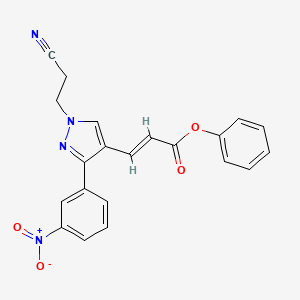
(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring.
Aplicaciones Científicas De Investigación
Synthesis and Kinase Inhibition
- Water-Mediated Synthesis : A novel approach for synthesizing analogs of (E)-phenyl acrylate, including ethyl (E)-3-[3-cyano-4-(morpholino-1-yl)phenyl]acrylates, has been developed. This method, using water as a solvent, yields compounds potentially useful as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).
Optical and Photonic Applications
- Photoinduced Birefringence : Pyrazoline derivatives, similar to (E)-phenyl acrylate, have been used in the fabrication of photochromic polymers. These compounds demonstrate significant potential for photonic applications, including optical switchers (Szukalski et al., 2015).
Material Science
- Polymer Synthesis : The synthesis of acrylate polymers containing triazine and chalcone moieties has been explored. These polymers, like those containing (E)-phenyl acrylate, have been characterized for their reactivity and photocrosslinking properties, which could have implications in material science (Suresh & Arun, 2022).
Liquid Crystal Research
- Liquid Crystalline Properties : Pyrazolone derivatives, akin to (E)-phenyl acrylate, have been synthesized and studied for their liquid crystalline properties. These compounds show enantiotropic nematic and smectic A mesophases, relevant for applications in liquid crystal technology (Thaker et al., 2013).
Corrosion Inhibition
- Metal Surface Protection : Tetrazole derivatives, structurally related to (E)-phenyl acrylate, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies are crucial for industrial applications where metal corrosion is a concern (Verma et al., 2016).
Chemosensors
- Spectroscopic Studies and Cation Sensing : Benzimidazoles and benzimidazoquinolines, related to (E)-phenyl acrylate, have been synthesized and evaluated as potential chemosensors for different cations. Such compounds are significant for developing sensitive and selective chemical sensors (Hranjec et al., 2012).
Propiedades
IUPAC Name |
phenyl (E)-3-[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazol-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c22-12-5-13-24-15-17(10-11-20(26)29-19-8-2-1-3-9-19)21(23-24)16-6-4-7-18(14-16)25(27)28/h1-4,6-11,14-15H,5,13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMRZVSHOHTMCD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)/C=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

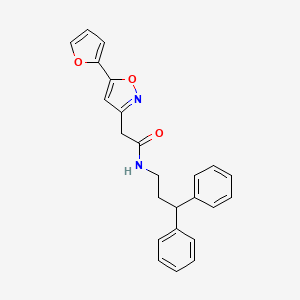

![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)
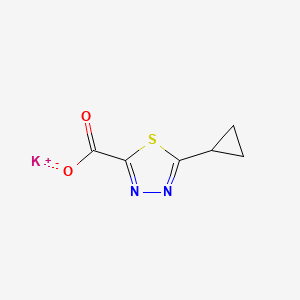
![7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802334.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2802337.png)
![3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2802338.png)
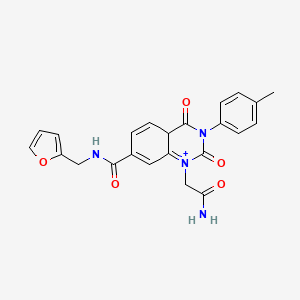
![1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2802342.png)
![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-cyclopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2802346.png)
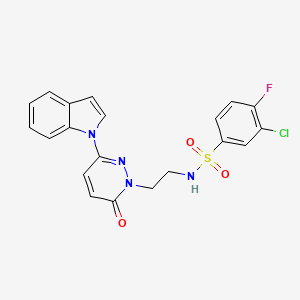
![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)